2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide
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Overview
Description
Scientific Research Applications
Antihistaminic Agents
A study by Alagarsamy et al. (2009) explored the synthesis of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, related to the chemical structure . These compounds were found to have significant in vivo H1-antihistaminic activity, indicating their potential as new class H1-antihistaminic agents. The compounds protected animals from histamine-induced bronchospasm, with some showing more potency than standard antihistamines and less sedation effects (Alagarsamy et al., 2009).
Antiviral Activity
Shamroukh and Ali (2008) reported on the antiviral activity of novel 3-S-substituted-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives. These compounds exhibited promising activity against the hepatitis-A virus (HAV), with specific compounds demonstrating significant virus count reduction, highlighting their potential in antiviral therapy (Shamroukh & Ali, 2008).
Antibacterial Activity
Almajan et al. (2010) synthesized compounds containing the 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure, exhibiting good antibacterial activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. This suggests the utility of these compounds in the development of new antibacterial agents (Almajan et al., 2010).
Anticancer Activity
Several studies have shown the potential anticancer activity of compounds related to the given chemical structure. For instance, Xu et al. (2016) designed 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as antitubulin agents, which exhibited potent antiproliferative activity against various cancer cell lines. The compounds also demonstrated ability to inhibit tubulin polymerization and disrupted microtubule dynamics, indicating their potential in cancer therapy (Xu et al., 2016).
Future Directions
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-9-7-14(8-10-16)20-23-22-17-11-12-19(24-25(17)20)28-13-18(26)21-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKMBWYIFKVBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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